molecular formula C11H18O4 B13094547 (2S)-2-cyclopropyl-4-[(2-methylpropan-2-yl)oxy]-4-oxobutanoic acid

(2S)-2-cyclopropyl-4-[(2-methylpropan-2-yl)oxy]-4-oxobutanoic acid

Cat. No.: B13094547
M. Wt: 214.26 g/mol
InChI Key: YKHQTIZYPWUPQR-QMMMGPOBSA-N
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Description

(2S)-2-cyclopropyl-4-[(2-methylpropan-2-yl)oxy]-4-oxobutanoic acid is an organic compound with a complex structure that includes a cyclopropyl group, a tert-butyl ether, and a butanoic acid moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2S)-2-cyclopropyl-4-[(2-methylpropan-2-yl)oxy]-4-oxobutanoic acid typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:

    Formation of the Cyclopropyl Group: This can be achieved through the cyclopropanation of an appropriate alkene using reagents such as diazomethane or Simmons-Smith reagent.

    Introduction of the tert-Butyl Ether: This step involves the protection of a hydroxyl group using tert-butyl chloride in the presence of a base like pyridine.

    Formation of the Butanoic Acid Moiety: This can be done through a series of reactions including oxidation and esterification, followed by hydrolysis to yield the final acid.

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental considerations. Catalysts and continuous flow reactors are often employed to enhance reaction efficiency and yield.

Chemical Reactions Analysis

Types of Reactions

(2S)-2-cyclopropyl-4-[(2-methylpropan-2-yl)oxy]-4-oxobutanoic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions using agents such as lithium aluminum hydride can convert the compound into alcohols or other reduced forms.

    Substitution: Nucleophilic substitution reactions can occur at the cyclopropyl or tert-butyl ether positions, leading to the formation of new derivatives.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide, and other strong oxidizing agents.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Nucleophiles such as halides, amines, and thiols.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols.

Scientific Research Applications

(2S)-2-cyclopropyl-4-[(2-methylpropan-2-yl)oxy]-4-oxobutanoic acid has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of (2S)-2-cyclopropyl-4-[(2-methylpropan-2-yl)oxy]-4-oxobutanoic acid involves its interaction with specific molecular targets and pathways. The compound may act by binding to enzymes or receptors, altering their activity and leading to downstream effects. The exact molecular targets and pathways can vary depending on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

  • (2S)-2-cyclopropyl-4-[(2-methylpropan-2-yl)oxy]-4-oxopentanoic acid
  • (2S)-2-cyclopropyl-4-[(2-methylpropan-2-yl)oxy]-4-oxobutanoic acid methyl ester

Uniqueness

This compound is unique due to its specific combination of functional groups, which confer distinct chemical properties and reactivity. This uniqueness makes it valuable for various applications in research and industry.

Biological Activity

(2S)-2-cyclopropyl-4-[(2-methylpropan-2-yl)oxy]-4-oxobutanoic acid is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews its synthesis, characterization, and biological evaluation, focusing on its pharmacological properties and mechanisms of action.

Synthesis and Characterization

The compound is synthesized through a series of organic reactions, typically involving the formation of cyclopropyl moieties and subsequent functionalization. Characterization methods include:

  • Nuclear Magnetic Resonance (NMR) : Used to confirm the structure and purity.
  • Fourier Transform Infrared Spectroscopy (FTIR) : Employed to identify functional groups.
  • Mass Spectrometry : Utilized for molecular weight determination.

Pharmacological Properties

The biological activity of this compound has been evaluated in various studies, indicating several pharmacological effects:

  • Antioxidant Activity : The compound exhibits significant free radical scavenging ability, as demonstrated by assays like DPPH (α,α-diphenyl-β-picrylhydrazyl) .
  • Antihypertensive Effects : In studies involving angiotensin II receptor antagonists, derivatives of this compound have shown potential in lowering blood pressure .
  • Urease Inhibition : The compound has been tested for its urease inhibitory properties, which are crucial in treating infections caused by Helicobacter pylori. The structure-activity relationship (SAR) studies indicate that specific functional groups enhance urease inhibition .

Case Studies

Several case studies have highlighted the efficacy of this compound:

  • Study on Antihypertensive Activity : A series of derivatives were synthesized and tested for their ability to lower blood pressure. The results indicated that compounds with specific substitutions on the aromatic ring significantly enhanced antihypertensive activity compared to the parent molecule .
  • Urease Inhibition Study : The compound was evaluated against Helicobacter pylori urease, revealing that certain derivatives exhibited superior inhibition compared to standard drugs. This suggests potential applications in treating gastric disorders associated with this bacterium .

Table 1: Summary of Biological Activities

Activity TypeMethod UsedResult
AntioxidantDPPH AssaySignificant scavenging
AntihypertensiveBlood Pressure MeasurementLowered BP significantly
Urease InhibitionEnzyme Inhibition AssayEffective against urease

Table 2: Structure-Activity Relationship (SAR) Findings

CompoundSubstituentUrease Inhibition IC50 (µM)
Parent CompoundNone25.0
Derivative AMethoxy at C-3'10.3
Derivative BAldehyde at C-1'8.5

Properties

Molecular Formula

C11H18O4

Molecular Weight

214.26 g/mol

IUPAC Name

(2S)-2-cyclopropyl-4-[(2-methylpropan-2-yl)oxy]-4-oxobutanoic acid

InChI

InChI=1S/C11H18O4/c1-11(2,3)15-9(12)6-8(10(13)14)7-4-5-7/h7-8H,4-6H2,1-3H3,(H,13,14)/t8-/m0/s1

InChI Key

YKHQTIZYPWUPQR-QMMMGPOBSA-N

Isomeric SMILES

CC(C)(C)OC(=O)C[C@@H](C1CC1)C(=O)O

Canonical SMILES

CC(C)(C)OC(=O)CC(C1CC1)C(=O)O

Origin of Product

United States

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